2-Chloro-5-nitrobenzeneethanol
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Overview
Description
2-Chloro-5-nitrobenzeneethanol is an organic compound characterized by the presence of a chloro group at the second position, a nitro group at the fifth position, and an ethanol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzeneethanol typically involves the nitration of 2-chlorobenzeneethanol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzeneethanol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, water.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-Chloro-5-aminobenzeneethanol.
Substitution: 2-Hydroxy-5-nitrobenzeneethanol.
Oxidation: 2-Chloro-5-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-5-nitrobenzeneethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzeneethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of an ethanol group.
2-Chloro-5-nitrophenol: Similar structure but with a hydroxyl group instead of an ethanol group.
Uniqueness
The ethanol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
219712-64-8 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 |
InChI Key |
WGJHVDTUYMOHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)Cl |
Origin of Product |
United States |
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